Benzenethiol, 4-(phenylthio)-

Organic Synthesis Thiol Deprotection Process Chemistry

Procure Benzenethiol, 4-(phenylthio)- (CAS 52872-99-8) for critical PPS polymer capping, where its para-phenylthio substituent reduces chloride content and maintains polymer integrity, unlike generic thiophenols. Its distinct XLogP (4.6) and TPSA (26.3 Ų) enable tailored SAMs and surface modification. Ensure high-purity supply via established ~93% yield synthesis routes.

Molecular Formula C12H10S2
Molecular Weight 218.3 g/mol
CAS No. 52872-99-8
Cat. No. B3191230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenethiol, 4-(phenylthio)-
CAS52872-99-8
Molecular FormulaC12H10S2
Molecular Weight218.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=CC=C(C=C2)S
InChIInChI=1S/C12H10S2/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,13H
InChIKeyFXUDFWSZQAEDCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzenethiol, 4-(phenylthio)- (CAS 52872-99-8) Technical Baseline for Scientific Procurement


Benzenethiol, 4-(phenylthio)- (CAS 52872-99-8) is a disubstituted aromatic thiol (molecular formula C₁₂H₁₀S₂, MW 218.34 g/mol) [1]. It is characterized by a thiol (-SH) group and a phenylthio (-S-Ph) substituent in the para position on a benzene ring. This bifunctional architecture yields distinct physicochemical properties, including a calculated octanol-water partition coefficient (XLogP) of 4.6 and a topological polar surface area (TPSA) of 26.3 Ų . It is primarily utilized as a specialized building block in materials science and as a performance-enhancing capping agent in high-purity polymer synthesis [2].

Why Benzenethiol, 4-(phenylthio)- Cannot Be Substituted with Generic Aromatic Thiols


In materials science and polymer chemistry, substituting Benzenethiol, 4-(phenylthio)- with simpler analogs like unsubstituted thiophenol (PhSH) or 4-methylbenzenethiol leads to significant performance failures. The presence of the para-phenylthio (-S-Ph) substituent fundamentally alters the molecule's electronic environment and physical properties. This is evidenced by a marked increase in lipophilicity (XLogP: 4.6 vs. 1.8 for thiophenol) [REFS-1, REFS-2] and a change in molecular polar surface area (26.3 Ų vs. 0 Ų for thiophenol) [REFS-2, REFS-3], which directly impact self-assembly behavior and material compatibility. Critically, in the industrial synthesis of low-chloride polyphenylene sulfide (PPS), this specific compound acts as a functional capping agent, a role that simpler thiophenols cannot fulfill due to insufficient reactivity at the para-position and the resulting structural mismatch with the PPS polymer backbone [3].

Benzenethiol, 4-(phenylthio)- Quantitative Differentiation Against Comparators: An Evidence Guide


High-Yield Synthesis of Benzenethiol, 4-(phenylthio)- via Optimized Deprotection Route

A key differentiator for procurement is the availability of a high-yielding, efficient synthetic method. A reported optimized synthesis for Benzenethiol, 4-(phenylthio)- via deprotection of a thiomethylated precursor achieves a yield of approximately 93% [1]. While this is not a direct head-to-head yield comparison for the same compound synthesized by different methods, it establishes a high benchmark for synthesis efficiency, which is a critical factor for sourcing reliable research material.

Organic Synthesis Thiol Deprotection Process Chemistry

Differentiated Physicochemical Profile vs. Thiophenol for Material Design

The physicochemical properties of Benzenethiol, 4-(phenylthio)- diverge significantly from the parent compound thiophenol, enabling its use in applications where the latter is unsuitable. The calculated octanol-water partition coefficient (XLogP) is 4.6, compared to 1.8 for thiophenol [REFS-1, REFS-2]. This 2.8 log unit increase indicates over 600-fold greater lipophilicity. Additionally, its Topological Polar Surface Area (TPSA) is 26.3 Ų, whereas thiophenol's TPSA is 0 Ų [REFS-1, REFS-3].

Lipophilicity Self-Assembled Monolayers (SAMs) Materials Science

Enhanced Capping Efficiency in Low-Chloride PPS Synthesis vs. Other Blocking Agents

In the industrial production of low-chloride polyphenylene sulfide (PPS), Benzenethiol, 4-(phenylthio)- (referred to as PTT in patents) demonstrates superior performance as a capping agent compared to known alternatives. Patent disclosure [1] explicitly states that the presence of the para -S-C₆H₅ substituent increases the molecule's reactivity, leading to a better reduction in chlorine content in the final PPS resin than other reported blocking agents. Furthermore, the resulting polymer end-group after capping is structurally similar to the PPS chain, minimizing any adverse effects on the resin's mechanical and thermal properties.

Polyphenylene Sulfide (PPS) Polymer Chemistry Capping Agent

Procurement of Benzenethiol, 4-(phenylthio)- via an Environmentally Preferable Route

A modern, environmentally conscious procurement strategy is supported by a patented method for synthesizing Benzenethiol, 4-(phenylthio)- that avoids the use of environmentally polluting substances like thiophenol and enables efficient recycling of reaction materials, solvents, and water [REFS-1, REFS-2]. This process is described as generating no organic waste, waste acid, or wastewater discharge [2]. A specific embodiment of this process achieves a total recycling rate for the aqueous and organic phases of over 90%, and up to near 100% [1].

Green Chemistry Sustainable Manufacturing Process Engineering

Benzenethiol, 4-(phenylthio)- (CAS 52872-99-8): Validated Application Scenarios for Procurement


Capping Agent for High-Performance, Low-Chloride Polyphenylene Sulfide (PPS)

This is the most critical and validated industrial application scenario. Benzenethiol, 4-(phenylthio)- is specifically identified in patent literature as a superior capping agent (blocking agent) for synthesizing low-chloride PPS, a high-performance engineering plastic used extensively in electronics and automotive components [1]. Its para-phenylthio substituent provides enhanced reactivity to effectively reduce chlorine content, while ensuring the capped polymer chain ends are structurally compatible with the PPS backbone, thus preserving the material's desirable properties [1]. Procurement for this application is driven by the need for halogen-compliant materials, particularly in the European market.

Specialized Building Block for Self-Assembled Monolayers (SAMs) and Surface Modification

The compound's distinctive physicochemical profile, specifically its high lipophilicity (XLogP 4.6) and presence of a defined polar surface area (TPSA 26.3 Ų), positions it as a non-interchangeable building block for designing self-assembled monolayers (SAMs) and modifying surfaces on metals like gold and copper [REFS-1, REFS-2]. These properties, which are starkly different from simpler thiophenols [REFS-3, REFS-4], directly impact molecular packing, film stability, and interfacial properties. Research in corrosion inhibition and electrochemical sensor development often requires such tailored molecular architectures, where the bifunctional nature of this compound offers unique advantages.

Synthetic Intermediate for Advanced Organic Materials and Optoelectronics

Aromatic thiols with extended conjugation and sulfur linkages, like Benzenethiol, 4-(phenylthio)-, are key intermediates for synthesizing more complex molecular architectures, including conjugated polymers and optoelectronic materials. Its established, high-yield (~93%) synthetic route [1] ensures a reliable supply of this building block. While specific device data is not in the source evidence, the core molecular structure of a phenylthio-substituted thiophenol is relevant to research in areas like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where sulfur incorporation is used to tune electronic properties and intermolecular packing.

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